molecular formula C21H19BrN2O2 B11346308 2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11346308
M. Wt: 411.3 g/mol
InChI Key: PPNLTMCRRNGIFI-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is an organic compound with a complex structure that includes a bromophenoxy group, a methylphenylmethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with a methylphenylmethylamine derivative and a pyridinyl acetamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE: This compound is structurally similar but lacks the pyridinyl group.

    2-(4-BROMOPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE: This compound has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-BROMOPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the pyridinyl group, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19BrN2O2/c1-16-5-7-17(8-6-16)14-24(20-4-2-3-13-23-20)21(25)15-26-19-11-9-18(22)10-12-19/h2-13H,14-15H2,1H3

InChI Key

PPNLTMCRRNGIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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